5-(3-Chlorophenyl)thiophene-2-carbaldehyde
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Overview
Description
5-(3-Chlorophenyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C11H7ClOS and a molecular weight of 222.69 g/mol . It is a thiophene derivative, characterized by the presence of a 3-chlorophenyl group attached to the thiophene ring. This compound is primarily used in research settings, particularly in the fields of chemistry and material science .
Mechanism of Action
Target of Action
The primary targets of 5-(3-Chlorophenyl)thiophene-2-carbaldehyde are currently unknown. This compound is a biochemical used for proteomics research
Biochemical Pathways
Given its use in proteomics research
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins it interacts with.
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Cellular Effects
Given the pharmacological properties of thiophene derivatives, it can be hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is stable under standard ambient conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)thiophene-2-carbaldehyde typically involves the reaction of 3-chlorobenzaldehyde with thiophene-2-carboxylic acid under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acid chloride reacts with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale Friedel-Crafts acylation reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 5-(3-Chlorophenyl)thiophene-2-carboxylic acid.
Reduction: 5-(3-Chlorophenyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Chlorophenyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Material Science: Employed in the development of organic semiconductors and conductive polymers.
Biology and Medicine: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Phenylthiophene-2-carbaldehyde: Similar structure but lacks the chlorine atom on the phenyl ring.
5-Chloro-2-thiophenecarboxaldehyde: Similar structure but lacks the phenyl group.
Uniqueness
5-(3-Chlorophenyl)thiophene-2-carbaldehyde is unique due to the presence of both the 3-chlorophenyl group and the thiophene ring, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
5-(3-chlorophenyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClOS/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIBJTALGPZHEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(S2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51081-72-2 |
Source
|
Record name | 5-(3-chlorophenyl)thiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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